molecular formula C18H14O8 B1264892 SMND-309

SMND-309

Cat. No.: B1264892
M. Wt: 358.3 g/mol
InChI Key: OAHRXWZJURTMHG-OEKSYNDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SMND-309 involves a multi-step process starting from 2-hydroxy-3-methoxybenzaldehyde. The key steps include the conversion of aryl aldehyde into aryl acetic acid for one-carbon extension, Perkin condensation, and Heck coupling for the construction of α,β-unsaturated ester . The overall yield of this synthetic route is approximately 44% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield are maintained through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

SMND-309 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

SMND-309 is compared with other derivatives of salvianolic acid B, such as:

    Salvianolic Acid A: Known for its antioxidant and anti-inflammatory properties.

    Salvianolic Acid C: Exhibits similar neuroprotective effects but with different potency and efficacy.

    Lithospermic Acid: Another derivative with cardioprotective and hepatoprotective properties.

This compound stands out due to its higher potency and broader range of protective effects in various biological systems .

Properties

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

IUPAC Name

(Z)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7-

InChI Key

OAHRXWZJURTMHG-OEKSYNDNSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C(/C2=C(C=CC(=C2O)O)/C=C/C(=O)O)\C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O

Synonyms

2-(6-(2-carboxyvinyl)-2,3-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)acrylic acid
SMND 309
SMND-309
SMND309

Origin of Product

United States

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